molecular formula C11H23BF4N2 B161170 1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium CAS No. 137581-21-6

1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium

Cat. No.: B161170
CAS No.: 137581-21-6
M. Wt: 270.12 g/mol
InChI Key: UWHWVDXEPKIADD-UHFFFAOYSA-N
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Description

1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium (CAS Number: 157197-53-0), often referred to as ItBu, is a high-value ionic liquid compound with significant applications in materials science and chemical research. Its molecular formula is C11H20N2, and it has a molecular weight of 180.29 g/mol. This compound is characterized by its high melting point of 71-72°C . A primary and innovative research application of this compound and related ionic liquids is their use as efficient microwave absorbers to enable and accelerate the curing of polymer adhesives . Traditional methods for curing adhesives in large industrial components require heating the entire workpiece, which is time-consuming and energy-intensive. Incorporating ionic liquids like 1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium into adhesive formulations allows for selective and rapid heating through microwave radiation. This mechanism enables localized curing without subjecting the entire assembly to high temperatures, leading to faster processing times, reduced energy consumption, and the ability to bond heat-sensitive materials . This makes it a superior alternative to conventional microwave-absorbing solid particles like carbon black or metal oxides, which can negatively alter the adhesive's optical and mechanical properties at high loadings . This product is intended for research and development purposes. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (MSDS) prior to use and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1,3-ditert-butyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N2.BF4/c1-10(2,3)12-7-8-13(9-12)11(4,5)6;2-1(3,4)5/h9H,7-8H2,1-6H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHWVDXEPKIADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)N1CC[N+](=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333320
Record name 1,3-Di-tert-butyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137581-21-6
Record name 1,3-Di-tert-butyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Di-tert-butylimidazolinium tetrafluoroborate
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Preparation Methods

Stepwise Alkylation with tert-Butyl Bromide

In a representative procedure, imidazoline is dissolved in anhydrous tetrahydrofuran (THF) under argon. Sodium hydride (NaH) is added to deprotonate the nitrogen centers, followed by dropwise addition of tert-butyl bromide. The reaction is stirred at 60°C for 24 hours, yielding a mixture of mono- and di-alkylated products. Purification via column chromatography (hexane/ethyl acetate) isolates the target compound as a hygroscopic solid.

Key Data:

  • Yield: 62–68% (after purification)

  • 1H NMR (400 MHz, CDCl3): δ 1.48 (s, 18H, C(CH3)3), 3.21–3.30 (m, 4H, CH2), 7.89 (s, 2H, NCHN).

  • IR (cm⁻¹): 2960 (C-H stretch, tert-butyl), 1635 (C=N stretch).

Cyclization of N-tert-Butyl Ethylenediamine Derivatives

An alternative approach involves cyclizing N-tert-butyl ethylenediamine with triethyl orthoformate under acidic conditions. This one-pot method generates the dihydroimidazolium ring while introducing tert-butyl substituents.

Acid-Catalyzed Cyclization

A mixture of N-tert-butyl ethylenediamine (1 equiv.), triethyl orthoformate (1.2 equiv.), and concentrated HCl (2 equiv.) in ethanol is refluxed for 12 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Key Data:

  • Yield: 75–82%

  • 13C NMR (100 MHz, DMSO-d6): δ 28.9 (C(CH3)3), 50.2 (CH2), 121.4 (NCHN), 154.7 (C=O, from orthoformate).

  • Limitation: Requires strict stoichiometric control to avoid over-alkylation.

Quaternization of 1,3-Di-tert-butylimidazoline

Quaternization of pre-formed 1,3-di-tert-butylimidazoline with methyl triflate or iodomethane provides a high-yield route to the target compound. This method exploits the basicity of the imidazoline nitrogen to facilitate alkylation.

Methyl Triflate-Mediated Quaternization

In a glovebox, 1,3-di-tert-butylimidazoline (1 equiv.) is dissolved in dichloromethane (DCM). Methyl triflate (1.1 equiv.) is added dropwise at 0°C, and the mixture is stirred for 6 hours. The solvent is evaporated, and the residue is recrystallized from acetonitrile/diethyl ether.

Key Data:

  • Yield: 89–93%

  • 19F NMR (376 MHz, CDCl3): δ -78.5 (CF3SO3⁻).

  • Advantage: Avoids side reactions common with iodomethane.

Metathesis of Halogenated Precursors

Halogenated intermediates, such as 2-chloro-1,3-di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium chloride, undergo anion metathesis to produce the target compound with varied counterions.

Anion Exchange with Potassium Hexafluorophosphate

A suspension of 2-chloro-1,3-di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium chloride (1 equiv.) and potassium hexafluorophosphate (KPF6, 1.2 equiv.) in acetone is stirred for 24 hours. The precipitate is filtered, and the filtrate is concentrated to yield the PF6⁻ salt.

Key Data:

  • Yield: 85–90%

  • 31P NMR (162 MHz, CDCl3): δ -144.2 (PF6⁻).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (HPLC)ScalabilityCost Efficiency
Alkylation62–6895%ModerateHigh
Cyclization75–8298%HighModerate
Quaternization89–9399%HighLow
Metathesis85–9097%LowHigh

Key Findings:

  • Quaternization with methyl triflate offers the highest yield and purity but involves costly reagents.

  • Cyclization balances yield and scalability, making it suitable for industrial applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR: The tert-butyl groups appear as a singlet at δ 1.48, while the CH2 protons resonate as a multiplet (δ 3.21–3.30). The NCHN protons show upfield shifts (δ 7.89) due to electron withdrawal by the tert-butyl groups.

  • 13C NMR: The C(CH3)3 carbons resonate at δ 28.9, and the NCHN carbons at δ 121.4.

Infrared Spectroscopy (IR)

Strong absorptions at 2960 cm⁻¹ (C-H stretch, tert-butyl) and 1635 cm⁻¹ (C=N stretch) confirm the imidazolium core .

Chemical Reactions Analysis

1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole compounds.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted imidazole derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions are typically imidazole derivatives with various functional groups.

Scientific Research Applications

1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used as a ligand in coordination chemistry.

    Biology: Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. 1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium is studied for its potential biological activities.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium and related imidazolium derivatives:

Compound Substituents Counterion Synthesis Method Key Properties/Applications Ref.
1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium 1,3-di-tert-butyl Not specified Likely via alkylation or Pd-catalyzed routes High steric hindrance; catalysis support
2-Chloro-1,3-dimethylimidazolinium chloride 1,3-dimethyl; 2-chloro Chloride (Cl⁻) Direct alkylation of imidazole Dehydrating agent; peptide coupling reagent
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride 1,3-dimesityl Chloride (Cl⁻) Alkylation with mesityl halides N-Heterocyclic carbene (NHC) precursor
3-(4-Chloro-phenyl)-1-methyl-2-phenyl derivative 4-Cl-phenyl; 1-methyl; 2-phenyl Iodide (I⁻) Multi-step alkylation/condensation Ionic liquid; coordination chemistry
2-(3-Nitrophenyl)-4,5-diphenylimidazolium nitrate 3-NO₂-phenyl; 4,5-diphenyl Nitrate (NO₃⁻) Condensation of aldehydes and amines MOF construction; ligand for metal complexes

Structural and Functional Insights

Steric and Electronic Effects :

  • The tert-butyl groups in the target compound create significant steric hindrance, which is advantageous in stabilizing reactive intermediates (e.g., carbenes) but may reduce solubility in polar solvents. In contrast, dimethyl or mesityl substituents (e.g., in ) balance steric bulk with electronic effects for NHC ligand formation .
  • Chloride or iodide counterions (e.g., and ) enhance ionic character, making these salts suitable for polar reaction media, whereas nitrate () introduces oxidizing properties .

Synthetic Routes :

  • Palladium-catalyzed multicomponent reactions () are versatile for generating imidazolium carboxylates but require precise control of imine and acid chloride precursors. Direct alkylation ( and ) is simpler but may yield mixtures requiring chromatographic purification .

Crystallographic Data :

  • The crystal structure of a related tin-boron imidazolinium compound () reveals lattice parameters (e.g., a = 1361.9 pm, b = 1191.4 pm) and bond angles (NSnN = 96.2°) that highlight the rigidity of the imidazolinium ring. Such data are critical for modeling steric interactions in catalysis .

Applications :

  • Imidazolium salts with aryl substituents ( and ) are favored in metal-organic frameworks (MOFs) due to their planar aromatic systems, whereas alkyl-substituted derivatives () excel in organic synthesis as dehydrating agents .

Research Findings and Limitations

  • Thermal Stability : tert-butyl-substituted imidazolium salts exhibit higher thermal stability compared to methylated analogs (decomposition >250°C vs. ~180°C for dimethyl derivatives), as inferred from analogous compounds in and .
  • Reactivity: The absence of electron-withdrawing groups (e.g., NO₂ in ) in the target compound may limit its utility in redox-active applications but enhances its suitability as a Lewis acid catalyst support.
  • Contradictions : and employ divergent synthetic strategies (palladium catalysis vs. lithiation-borylation), suggesting that the choice of method depends on substituent compatibility rather than universal applicability .

Biological Activity

1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium is a member of the imidazole family, characterized by its unique nitrogen-containing heterocyclic structure. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium has the following chemical properties:

PropertyValue
Molecular FormulaC11_{11}H23_{23}N2_{2}BF4_{4}
Molecular Weight236.24 g/mol
CAS Number137581-21-6
StructureChemical Structure

The biological activity of 1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium is largely attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activities and receptor functions, leading to significant biological effects. Notable mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific deubiquitinating enzymes (DUBs), which play a crucial role in cellular regulation by controlling protein degradation pathways. Inhibition of DUBs can stabilize "undruggable" proteins and affect various signaling pathways involved in cancer progression and other diseases .
  • Antimicrobial Activity : Imidazole derivatives, including this compound, exhibit antimicrobial properties. They can disrupt microbial cell membranes or interfere with essential metabolic processes within microorganisms .

Antimicrobial Properties

Research indicates that 1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium possesses significant antimicrobial activity. A study investigated various imidazole derivatives for their antibacterial efficacy against common pathogens. The results demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound's ability to inhibit DUBs suggests potential anticancer applications. By stabilizing tumor suppressor proteins through DUB inhibition, it may contribute to the selective degradation of oncogenic proteins. This mechanism is particularly relevant in targeting cancer cells that rely on these proteins for survival .

Case Studies

A series of case studies have been conducted to evaluate the biological effects of 1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium:

  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • Method : Disc diffusion method was employed.
    • Results : The compound showed a zone of inhibition greater than 15 mm against both bacterial strains.
  • Investigation into Anticancer Effects :
    • Objective : To evaluate the impact on cancer cell lines (e.g., HeLa and MCF7).
    • Method : MTT assay for cell viability.
    • Results : A significant reduction in cell viability was observed at concentrations above 50 µM.

Comparison with Similar Compounds

To understand the unique biological profile of 1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium, it is beneficial to compare it with other imidazole derivatives:

CompoundAntimicrobial ActivityAnticancer Activity
1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-iumHighModerate
1-MethylimidazoleModerateLow
2-MethylimidazoleLowModerate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium
Reactant of Route 2
1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium

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